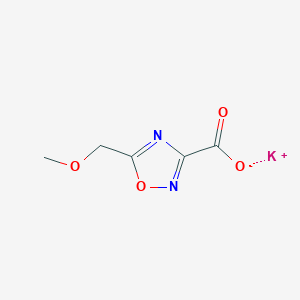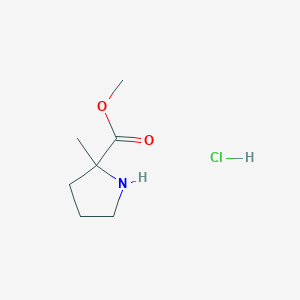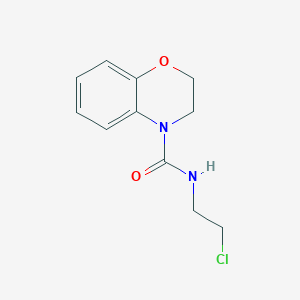
Potassium 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate
Vue d'ensemble
Description
Chemical compounds like the one you mentioned typically consist of various elements bonded together in a specific arrangement. The name of the compound often gives some insight into its structure. For example, “Potassium 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate” suggests the presence of a potassium atom, a methoxymethyl group, an oxadiazole ring, and a carboxylate group .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The specific reactions used depend on the properties of the starting materials and the product .Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine molecular structures .Chemical Reactions Analysis
Chemical reactions involve the breaking and forming of bonds to transform one set of substances into another. The specific reactions a compound can undergo depend on its molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis of 3-aryl-5-pentyl-1,2,4-oxadiazoles from carboxylic acid esters and arylamidoximes using potassium carbonate demonstrates the chemical versatility of oxadiazole derivatives. This method offers efficient synthesis under solvent-free conditions, particularly using microwave irradiation, highlighting the potential of oxadiazoles in organic synthesis and pharmaceutical applications (Barros et al., 2014).
Synthetic Applications
- The use of 3-methyl-4H-[1,2,4]-oxadiazol-5-one, a related compound, in various synthetic sequences underscores the adaptability of oxadiazole derivatives. It exhibits stability under different reaction conditions, demonstrating its potential as a versatile building block in medicinal chemistry and drug synthesis (Moormann et al., 2004).
Crystal Structure Analysis
- The crystal structure of 5-phenyl-1,2,4-oxadiazole-3-carboxamide, a related intermediate, was determined to understand its role in the synthesis of oxadiazole derivatives. This research provides insight into the molecular structure and reactivity of oxadiazole compounds, which is essential for their application in drug design and synthesis (Viterbo et al., 1980).
Pharmaceutical Synthesis
- Oxadiazole derivatives, such as those from the synthesis of 1-aryl-1H-pyrazole-5-acetic acids, show potential in pharmaceutical applications. The reaction pathways involving oxadiazoles demonstrate their role as intermediates in producing compounds with various pharmacological activities (Menozzi et al., 1994).
Methodological Innovations
- The one-step, protection-free synthesis of 3-aryl-5-hydroxyalkyl-1,2,4-oxadiazoles using potassium carbonate offers a simplified approach to oxadiazole synthesis. This advancement in synthetic methodology can aid in the efficient production of oxadiazole derivatives for various scientific applications (Filho et al., 2013).
Potential in Energetic Compounds
- The exploration of 1,2,4-oxadiazole-derived energetic compounds, utilizing a similar oxadiazole framework, reveals their potential in energetic materials. Their physicochemical properties, including density and thermal stability, make them candidates for high-performance explosives, demonstrating the broad application range of oxadiazole derivatives (Yan et al., 2017).
Mécanisme D'action
Target of Action
Potassium 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate is a potassium-based compound. Potassium compounds are known to primarily target voltage-gated potassium channels . These channels play a crucial role in various physiological processes, including the repolarization of neuronal and cardiac action potentials, regulation of Ca2+ signaling, cell volume, and cellular proliferation and migration .
Mode of Action
Potassium compounds generally work by interacting with their targets, such as voltage-gated potassium channels, and causing changes in the physiological processes they regulate . For instance, potassium binders like LOKELMA preferentially capture K+ and exchange it for hydrogen and sodium .
Biochemical Pathways
The expression and dysfunction of potassium channels are closely related to tumor progression .
Pharmacokinetics
Potassium compounds are generally absorbed a few hours post-administration . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of potassium compounds can significantly impact their bioavailability .
Result of Action
Potassium compounds are known to have various effects, such as treating hypokalemic conditions and clearing the colon prior to colonoscopy .
Action Environment
The action, efficacy, and stability of Potassium 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate can be influenced by various environmental factors. For instance, the availability of K+ in the environment can affect the action of potassium compounds . Furthermore, the presence of other ions in the environment can also influence the action of potassium compounds .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
potassium;5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O4.K/c1-10-2-3-6-4(5(8)9)7-11-3;/h2H2,1H3,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAQZTLUJLLRDN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=NO1)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5KN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate | |
CAS RN |
1607281-07-1 | |
| Record name | potassium 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405596.png)
![2-[(3,5-Dimethyl-1-adamantyl)amino]ethanol hydrochloride](/img/structure/B1405597.png)





![t-Butyl 2-{[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}ethylcarboxylate](/img/structure/B1405605.png)


![Ethyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1405611.png)


